Methyl 3-amino-2-chloroisonicotinate
Overview
Description
Methyl 3-amino-2-chloroisonicotinate is a chemical compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol . It is an ester derivative of isonicotinic acid, containing both amino and chloro substituents on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-chloroisonicotinate can be synthesized through various methods. One common synthetic route involves the esterification of 3-amino-2-chloroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) under mild heating conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
Methyl 3-amino-2-chloroisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 2-chloro-3-nitroisonicotinate
- Methyl 2-chloro-5-methylisonicotinate
- Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
- Methyl 2-chloro-5-nitroisonicotinate
Uniqueness
Methyl 3-amino-2-chloroisonicotinate is unique due to the presence of both amino and chloro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-amino-2-chloropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMBXHYSQDICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376277 | |
Record name | METHYL 3-AMINO-2-CHLOROISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173435-41-1 | |
Record name | METHYL 3-AMINO-2-CHLOROISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-2-chloroisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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